molecular formula C11H14O4S B143679 (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) CAS No. 138249-07-7

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

Cat. No. B143679
M. Wt: 242.29 g/mol
InChI Key: YQSCDBZHHLIPOI-SNVBAGLBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of p-toluenesulfonate as a reagent or catalyst. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate is synthesized and used as a nucleophile in the preparation of sulfones and β-ketosulfones, showing high yields in an ionic liquid medium . Similarly, N-Butyl-2,4-dinitro-anilinium p-toluenesulfonate is used as a highly active and selective esterification catalyst . These studies suggest that p-toluenesulfonate derivatives can be effectively used in synthetic organic chemistry for various transformations.

Molecular Structure Analysis

The structure of 1-(3-butynyl)pyridinium p-toluenesulfonate provides some insight into the molecular structure of p-toluenesulfonate salts . The compound exhibits a C-H...O hydrogen bond, indicating potential interactions in the solid state that could be relevant to the structure of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate). Disorder in the cation and anion of the compound suggests that there may be structural complexity in these types of salts .

Chemical Reactions Analysis

The chemical reactions involving p-toluenesulfonate derivatives are diverse. The reactivity of the p-toluenesulfonate group in the synthesis of sulfones and β-ketosulfones indicates that it can act as a leaving group in nucleophilic substitution reactions . The use of a p-toluenesulfonate derivative as an esterification catalyst also demonstrates its potential in facilitating condensation reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate) are not directly provided, the properties of related compounds can offer some insights. The high yields of reactions carried out in ionic liquids suggest that p-toluenesulfonate derivatives may have good solubility in such solvents . The selective catalytic activity of p-toluenesulfonate derivatives at ambient temperature indicates that they may have stable and selective reactivity under mild conditions .

Scientific Research Applications

  • Catalysis in Chemical Reactions : Iron(III) p-toluenesulfonate, a variant of (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate), has been identified as an efficient catalyst for acetylation reactions involving alcohols, phenols, and aldehydes (Baldwin, Nord, O’Donnell, & Mohan, 2012).

  • Synthesis of Complex Compounds : This chemical has been used in the synthesis of 2,3-bis(hydroxymethyl)-2,3-dinitro-1,4-butanediol tetra p-toluenesulfonate, a process involving steps like condensation, cyclization, and sulfonation (Wang, Liu, & Zhou, 2013).

  • Intermediate in Pharmaceutical Synthesis : It plays a role as an intermediate in the synthesis of coenzyme Q10, a vital compound for cellular energy production (Mu, Luo, Fu, Zhang, Yu, & Zu, 2011).

  • Polymerization Processes : The compound is used in ring-opening metathesis polymerization (ROMP) in protic media, showcasing its potential in polymer science (Paciello & Grubbs, 1993).

  • Organometallic Chemistry : It is involved in the formation of palladium(II) complexes in organometallic chemistry, demonstrating its utility in creating complex chemical structures (Gusev, Kalsin, Petrovskii, Lyssenko, Oprunenko, Bianchini, Meli, & Oberhauser, 2003).

Safety And Hazards

P-Toluenesulfonic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Deep eutectic solvents (DESs) based on p-toluenesulfonic acid are being investigated for extraction/separation . Additionally, p-toluenesulfonic acid is being explored for use in the hydrolysis of waste polyethylene terephthalate (PET) .

properties

IUPAC Name

[(2R)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSCDBZHHLIPOI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370601
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)

CAS RN

138249-07-7
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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